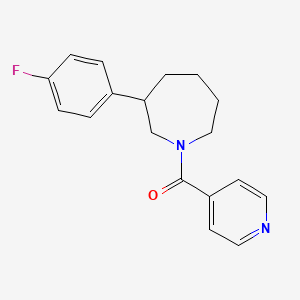

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone

Description

Propriétés

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMKQEXTKGUCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the 4-fluorophenyl and pyridinyl moieties suggests possible interactions with various biological targets, including enzymes and receptors. This article reviews the current understanding of its biological activity, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18FN3O

- Molecular Weight : 299.35 g/mol

1. Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies on related compounds have shown competitive inhibition against Agaricus bisporus tyrosinase, with IC50 values in the low micromolar range. The competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone demonstrated an IC50 of 0.18 μM, significantly more active than the reference compound kojic acid (IC50 = 17.76 μM) .

Table 1: Comparative IC50 Values of Tyrosinase Inhibitors

| Compound | IC50 (μM) |

|---|---|

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | 0.18 |

| Kojic Acid | 17.76 |

| Compound A | 40.43 |

2. Antimelanogenic Effects

The antimelanogenic effects of related compounds have been observed in B16F10 melanoma cells, where they exerted inhibitory effects without cytotoxicity. This suggests a promising therapeutic potential for skin-related conditions such as hyperpigmentation .

3. Binding Affinity Studies

Docking studies have provided insights into the binding modes of these compounds at the active sites of target enzymes like tyrosinase. The binding affinity is influenced by structural modifications, emphasizing the importance of molecular design in enhancing biological activity .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of piperazine with fluorinated aromatic groups revealed that structural modifications significantly impacted their inhibitory potency against tyrosinase. The introduction of additional functional groups or changes in the aromatic system led to variations in IC50 values, highlighting the importance of chemical structure in biological activity .

Case Study 2: Kinetic Studies

Kinetic studies conducted on selected compounds demonstrated their competitive inhibition mechanism against diphenolase activity in tyrosinase. The Michaelis-Menten constant (Km) and maximal velocity (Vmax) were determined using Lineweaver-Burk plots, confirming that these inhibitors effectively compete with natural substrates .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

(4-Fluorophenyl)(pyridin-4-yl)methanone (2i)

- Structure : Lacks the azepane ring, featuring a direct ketone linkage between 4-fluorophenyl and pyridin-4-yl groups.

- Synthesis : Prepared via FeCl₂·4H₂O-catalyzed oxidation of 4-(4-fluorobenzyl)pyridine, yielding 76% as a white solid .

- Applications : Serves as an intermediate in OLED materials (e.g., EC5 in ) and antimicrobial agents .

Pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone (27)

- Structure : Contains a pyrrolidine-ethoxy substituent instead of azepane.

- Synthesis: Derived from (4-fluorophenyl)pyridin-4-yl-methanone via substitution with 1-(2-hydroxyethyl)pyrrolidine .

- Applications : Likely explored for kinase inhibition or metabolic modulation due to the pyrrolidine group’s role in enhancing solubility .

RO3201195

- Structure : Features a pyrazole core with 4-fluorophenyl and dihydropropoxy substituents.

- Activity : Orally bioavailable p38 MAP kinase inhibitor (IC₅₀ = 6 nM), optimized via high-throughput screening .

- Significance : Highlights the pharmacological relevance of fluorophenyl-heterocycle hybrids in kinase targeting .

EC5 (Benzophenone-Based OLED Material)

- Structure: (4-Fluorophenyl)(pyridin-4-yl)methanone core modified with carbazole and dimethylacridine donors.

- Synthesis : Achieved via Buchwald–Hartwig amination and nucleophilic substitution, yielding asymmetric D–A–D structures for thermally activated delayed fluorescence (TADF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.